molecular formula C18H16N2O4S2 B6079309 N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No. B6079309
M. Wt: 388.5 g/mol
InChI Key: KQDPJAXQESQXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide, also known as BZT, is a chemical compound that has been extensively studied in scientific research. BZT is a member of the phenyltropane family of compounds, which are known to have potent effects on the central nervous system. BZT has been found to have a range of potential applications in scientific research, particularly in the study of dopamine transporters and their role in addiction and other neurological disorders.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels and a range of physiological and biochemical effects. N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has also been found to have potential effects on other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has a range of biochemical and physiological effects, including an increase in dopamine levels in the brain, an increase in locomotor activity, and an increase in the release of dopamine in the striatum. N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has also been found to have potential effects on other neurotransmitters, including serotonin and norepinephrine. These effects have led to its use in studies of drug addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide in lab experiments is its potent effects on dopamine transporters, which makes it a useful tool in studies of drug addiction and other neurological disorders. However, one limitation of using N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide is its potential for toxicity and other adverse effects, which makes it important to use caution when handling and working with this compound.

Future Directions

There are a number of potential future directions for research on N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide, including its use in the study of drug addiction and other neurological disorders, its potential applications in the treatment of Parkinson's disease and other neurological disorders, and its potential for the development of new drugs and therapies. Further research is needed to fully understand the potential applications and limitations of this compound, and to explore its potential as a tool for scientific research.

Synthesis Methods

N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis. One commonly used method involves the reaction of 2-(6-ethoxy-1,3-benzothiazol-2-yl)thioacetic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as potassium carbonate.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has been extensively studied in scientific research, particularly in the study of dopamine transporters and their role in addiction and other neurological disorders. N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has been found to be a potent dopamine transporter inhibitor, which has led to its use in studies of drug addiction and other neurological disorders. N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has also been found to have potential applications in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-2-22-12-4-5-13-16(8-12)26-18(20-13)25-9-17(21)19-11-3-6-14-15(7-11)24-10-23-14/h3-8H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDPJAXQESQXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzo[1,3]dioxol-5-yl-2-(6-ethoxy-benzothiazol-2-ylsulfanyl)-acetamide

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